Peroxynitrous acid

説明

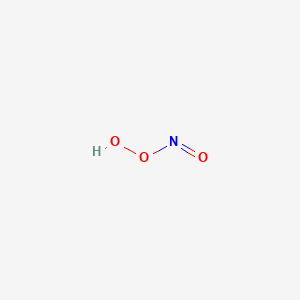

Peroxynitrous acid is a nitrogen oxoacid. It is a conjugate acid of a peroxynitrite.

Peroxynitrite, also known as [no(OOH)] or hno(O2), belongs to the class of inorganic compounds known as non-metal peroxynitrites. These are inorganic non-metallic compounds containing a peroxynitrite as its largest oxoanion. Peroxynitrite has been primarily detected in cerebrospinal fluid.

A potent oxidant synthesized by the cell during its normal metabolism. Peroxynitrite is formed from the reaction of two free radicals, NITRIC OXIDE and the superoxide anion (SUPEROXIDES).

生物活性

Peroxynitrous acid (ONOOH) is a reactive nitrogen species formed from the reaction of nitric oxide (NO) and superoxide (O2−). This compound plays a significant role in various biological processes, particularly in oxidative stress and inflammation. Understanding its biological activity is crucial for elucidating its implications in health and disease.

This compound is the protonated form of peroxynitrite (ONOO−), with a pKa of approximately 6.5 to 6.8. Its stability is low, leading to rapid decomposition into reactive radicals, primarily hydroxyl radicals (•OH) and nitrogen dioxide (•NO2) upon homolysis of the O-O bond. The decomposition products can significantly affect cellular components, including lipids, proteins, and nucleic acids, contributing to cellular damage and signaling pathways involved in various diseases .

Oxidative Stress and Cellular Damage

This compound has been implicated in oxidative damage associated with several pathological conditions, including neurodegenerative diseases, cardiovascular disorders, and cancer. The mechanism of action often involves the nitration of tyrosine residues in proteins, leading to the formation of nitrotyrosine, a marker of oxidative stress .

Table 1: Biological Effects of this compound

| Biological Effect | Mechanism | Implications |

|---|---|---|

| Nitration of proteins | Direct reaction with tyrosine residues | Alters protein function and signaling |

| Lipid peroxidation | Formation of reactive lipid peroxides | Contributes to membrane damage |

| DNA damage | Formation of 8-nitroguanine | Potential mutagenesis and carcinogenesis |

| Induction of apoptosis | Activation of signaling pathways | Cell death in pathological conditions |

Antimicrobial Activity

Recent studies have highlighted the antimicrobial properties of this compound. It exhibits bactericidal effects against various pathogens, including Escherichia coli. The antimicrobial activity is attributed to its ability to generate reactive species that disrupt microbial cell membranes and metabolic processes .

Case Study: Antimicrobial Efficacy Against E. coli

A study investigated the efficacy of this compound generated in situ from acidified hydrogen peroxide and sodium nitrite against E. coli. Results demonstrated a significant reduction in bacterial counts correlating with increasing concentrations of ONOOH. The study established a dose-response relationship indicating effective microbial inactivation at concentrations above 1 mM without mutagenic effects .

Mechanistic Insights

The biological activity of this compound involves complex biochemical pathways:

- Nitration Reactions : ONOOH can nitrate phenolic compounds, leading to functional changes in proteins.

- Radical Generation : Decomposition produces •OH and •NO2 radicals, which can initiate lipid peroxidation and DNA damage.

- Cell Signaling Modulation : It influences various signaling pathways related to inflammation and apoptosis.

特性

IUPAC Name |

hydroxy nitrite | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/HNO3/c2-1-4-3/h3H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CMFNMSMUKZHDEY-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

N(=O)OO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

HNO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00163543 | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

63.013 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

Solid | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

CAS No. |

14691-52-2, 19059-14-4 | |

| Record name | Peroxynitrous acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=14691-52-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Peroxynitrous acid | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0014691522 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Peroxynitrous acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00163543 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Peroxynitrite | |

| Source | Human Metabolome Database (HMDB) | |

| URL | http://www.hmdb.ca/metabolites/HMDB0002179 | |

| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |

| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。